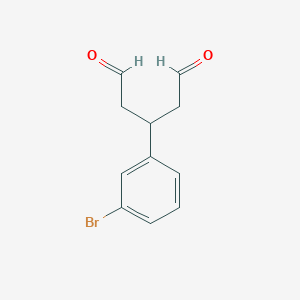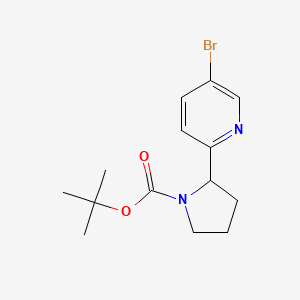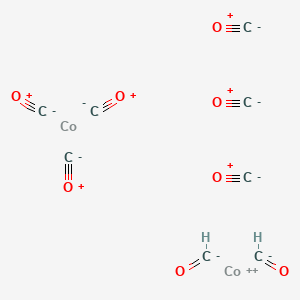
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a p-toluenesulfonate group attached to a 3,7-dimethyl-6-octenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,7-Dimethyl-6-octen-1-ol+p-Toluenesulfonyl chloride→3,7-Dimethyl-6-octenyl p-toluenesulfonate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions and improve yield.
化学反応の分析
Types of Reactions
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base, the sulfonate ester can be hydrolyzed to form the corresponding alcohol and p-toluenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.
Elimination Reactions: Formation of alkenes.
Hydrolysis: Formation of 3,7-dimethyl-6-octen-1-ol and p-toluenesulfonic acid.
科学的研究の応用
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can also serve as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile due to the presence of the sulfonate group. This makes it susceptible to nucleophilic attack, leading to the formation of various substitution products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
3,7-Dimethyl-6-octen-1-ol: The parent alcohol from which the sulfonate ester is derived.
p-Toluenesulfonyl chloride: The sulfonylating agent used in the synthesis.
3,7-Dimethyl-6-octenyl acetate: Another ester derivative with different reactivity.
Uniqueness
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate is unique due to its combination of a hydrophobic alkyl chain and a hydrophilic sulfonate group. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.
特性
分子式 |
C17H26O3S |
|---|---|
分子量 |
310.5 g/mol |
IUPAC名 |
3,7-dimethyloct-6-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H26O3S/c1-14(2)6-5-7-15(3)12-13-20-21(18,19)17-10-8-16(4)9-11-17/h6,8-11,15H,5,7,12-13H2,1-4H3 |
InChIキー |
DHXRPLSCJHVSLR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl 1-tert-butyl-5-[2-(methylsulfonyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B8277056.png)
![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-alpha-methyl-4-piperidinemethanamine](/img/structure/B8277060.png)







